

Gimeracil-13C3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Gimeracil-13C3

CAS No.: 1184979-29-0

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An in-depth exploration of the physical, chemical, and analytical characteristics of the isotopically labeled dihydropyrimidine dehydrogenase inhibitor, **Gimeracil-13C3**, tailored for researchers, scientists, and drug development professionals.

Introduction

Gimeracil-13C3 is the isotopically labeled form of Gimeracil, a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][4] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy and allowing for lower therapeutic doses, which can reduce associated toxic side effects.[3][5] Gimeracil is a key component of the oral fluoropyrimidine anticancer drug S-1, which also contains tegafur (a prodrug of 5-FU) and oteracil.[4] The incorporation of three Carbon-13 isotopes in **Gimeracil-13C3** makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for accurate quantification in biological matrices.[6] This guide provides a detailed overview of the physical and chemical characteristics of **Gimeracil-13C3**, along with methodologies for its analysis and synthesis, to support its application in research and drug development.

Physicochemical Properties

Gimeracil-13C3 is a stable, isotopically labeled compound with distinct physical and chemical properties crucial for its handling, storage, and application in experimental settings.

Physical Characteristics

Gimeracil-13C3 typically presents as an off-white to pale pink solid.[1] Key physical data for Gimeracil and its isotopologue are summarized in the table below. While specific data for the melting and boiling points of **Gimeracil-13C3** are not readily available, they are expected to be very similar to those of unlabeled Gimeracil.

Property	Value	Source
Molecular Formula	C ₂ ¹³ C ₃ H ₄ ClNO ₂	[1]
Molecular Weight	148.52 g/mol	[1][2]
Appearance	Off-White to Pale Pink Solid	[1]
Storage Conditions	2-8°C Refrigerator	[1]
Shipping Conditions	Ambient	[1]

Chemical Characteristics and Stability

Gimeracil-13C3 is a pyridine derivative.[3] Its chemical stability is a critical attribute, particularly for its use as an internal standard in quantitative bioanalysis. Studies have demonstrated the stability of Gimeracil in plasma samples under various conditions, which is directly applicable to its isotopically labeled form.

- **Freeze-Thaw Stability:** Gimeracil has been shown to be stable through multiple freeze-thaw cycles in plasma, ensuring sample integrity during storage and processing.[5][6]
- **Short-Term Stability:** The compound is stable at room temperature for extended periods, allowing for flexibility during sample preparation and analysis.[5][6]
- **Post-Preparative Stability:** Once prepared for analysis, Gimeracil exhibits stability in the autosampler, ensuring reliable and reproducible results.[6]

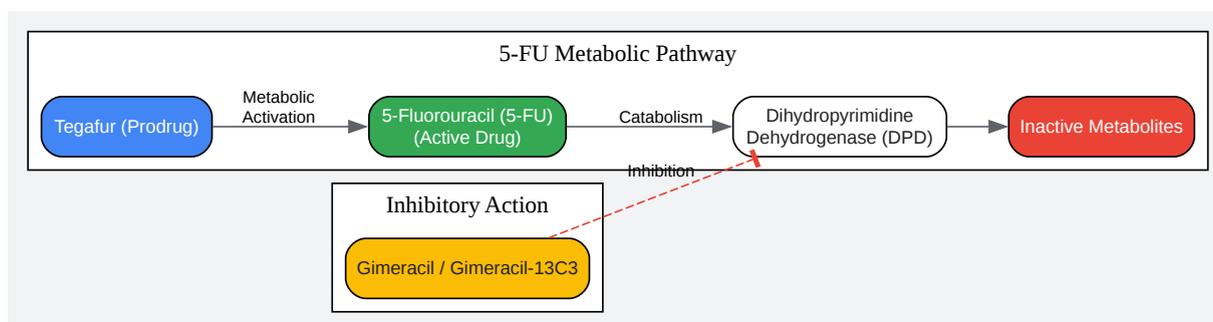
The chemical structure of **Gimeracil-13C3** is provided below:

Caption: Chemical structure of **Gimeracil-13C3**.

Mechanism of Action: Dihydropyrimidine Dehydrogenase Inhibition

The primary pharmacological action of Gimeracil is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD).^{[3][4]} DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).^[3] The inhibition of DPD by Gimeracil leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU.^[3] This enhancement of 5-FU's pharmacokinetic profile allows for the administration of lower doses of its prodrug, tegafur, while achieving sustained cytotoxic concentrations at the tumor site.^[3] This mechanism is crucial for the efficacy of the combination drug S-1 and contributes to a reduction in the side effects associated with high doses of 5-FU.^[5]

The following diagram illustrates the inhibitory effect of Gimeracil on 5-FU metabolism.



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Caption: Gimeracil's inhibition of DPD enhances 5-FU efficacy.

Analytical Methodologies

The accurate quantification of **Gimeracil-13C3** is essential for its use as an internal standard in pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

LC-MS/MS Analysis of Gimeracil-13C3 in Plasma

A robust and sensitive LC-MS/MS method has been developed for the simultaneous determination of Gimeracil and other components of S-1 in plasma.[6] **Gimeracil-13C3** serves as the ideal internal standard in this assay due to its identical chemical properties and chromatographic behavior to the unlabeled analyte, while being distinguishable by its mass.

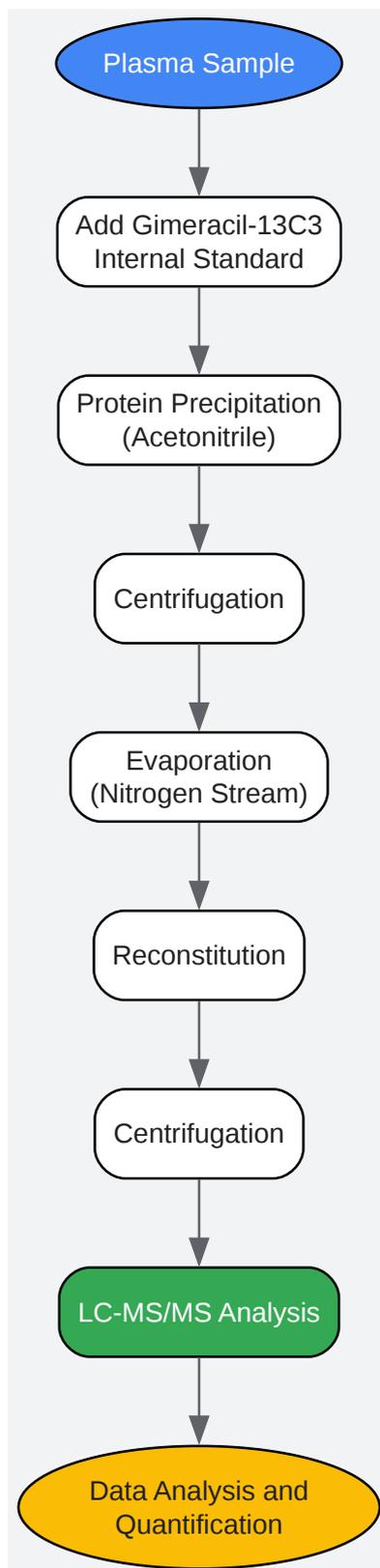
Sample Preparation Protocol:

- Thawing: Frozen plasma samples are thawed at room temperature.[6]
- Internal Standard Addition: To 200 μL of plasma in a polypropylene tube, add 10 μL of the internal standard solution (containing **Gimeracil-13C3**).[6]
- Protein Precipitation: Add 1 mL of acetonitrile and vortex for 5 minutes to precipitate plasma proteins.[6]
- Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes.[6]
- Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]
- Reconstitution: Reconstitute the residue in 100 μL of 50% acetonitrile solution and centrifuge at 13,000 rpm for 5 minutes.[6]
- Injection: Inject a 3 μL aliquot of the supernatant into the LC-MS/MS system for analysis.[6]

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition	Source
LC Column	C18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size)	[6]
Mobile Phase	Acetonitrile and 0.1% formic acid in deionized water	[6]
Flow Rate	Gradient flow may be applied, for example, 0.64 mL/min (Pump A) and 0.16 mL/min (Pump B)	[6]
Ionization Mode	Electrospray Ionization (ESI), positive mode	Implied from m/z
MS Detection	Multiple Reaction Monitoring (MRM)	[6]
MRM Transition (Gimeracil)	m/z 145.9 → 128.0	[6]
MRM Transition (Gimeracil-13C3)	m/z 149.0 → 130.9	[6]

The following diagram outlines the analytical workflow for the quantification of **Gimeracil-13C3**.



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Caption: Workflow for the bioanalysis of Gimeracil using **Gimeracil-13C3**.

Synthesis of Gimeracil

A practical and efficient three-step synthesis of Gimeracil has been reported, which can be adapted for the synthesis of **Gimeracil-13C3** by utilizing a ¹³C-labeled starting material.[7] The synthesis starts from 2,4-dimethoxypyridine and proceeds through dichlorination and subsequent hydrolysis to yield Gimeracil.[7]

Synthetic Scheme:

- Dichlorination: 2,4-dimethoxypyridine is treated with a chlorinating agent to yield 3,5-dichloro-2,4-dimethoxypyridine.[7]
- Hydrolysis: The dichlorinated intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.[7]
- Dechlorination: Selective dechlorination at the 3-position is achieved to afford the final product, Gimeracil.[7]

This synthetic route is advantageous due to its short reaction sequence, simple operational procedures, and good overall yield.[7] For the synthesis of **Gimeracil-13C3**, a suitably labeled pyridine precursor would be required.

Conclusion

Gimeracil-13C3 is an indispensable tool for researchers and drug developers working with fluoropyrimidine-based cancer therapies. Its well-defined physicochemical properties, coupled with its role as a potent DPD inhibitor, make it an ideal internal standard for pharmacokinetic and bioequivalence studies. The robust analytical methodologies available for its quantification ensure data of high accuracy and precision. This guide provides a comprehensive technical overview to facilitate the effective and informed use of **Gimeracil-13C3** in a research setting.

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